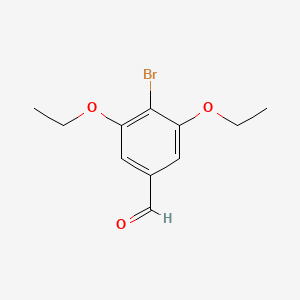

4-Bromo-3,5-diethoxybenzaldehyde

Description

4-Bromo-3,5-diethoxybenzaldehyde (CAS: 2818-58-8) is a brominated aromatic aldehyde with two ethoxy (-OCH₂CH₃) substituents at the 3- and 5-positions and a formyl (-CHO) group at the 4-position of the benzene ring. Its molecular formula is C₁₁H₁₃BrO₃, and it is structurally characterized by the electron-withdrawing bromine atom and electron-donating ethoxy groups, which influence its reactivity and physical properties. This compound is primarily utilized in organic synthesis, particularly in pharmaceutical intermediates and ligand design, due to its ability to undergo nucleophilic substitution and condensation reactions.

Properties

IUPAC Name |

4-bromo-3,5-diethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAUQFYXUIJUQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1Br)OCC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-diethoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 3,5-diethoxybenzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-diethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 4-Bromo-3,5-diethoxybenzoic acid.

Reduction: 4-Bromo-3,5-diethoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3,5-diethoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.

Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-diethoxybenzaldehyde depends on its specific application and the target molecule. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and ethoxy groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s biological activity and reactivity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound | CAS | Substituents (Positions) | Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-Bromo-3,5-diethoxybenzaldehyde | 2818-58-8 | -Br (4), -OCH₂CH₃ (3,5) | C₁₁H₁₃BrO₃ | 273.13 |

| 4-Bromo-3,5-dimethoxybenzaldehyde | 13194-67-7 | -Br (4), -OCH₃ (3,5) | C₉H₉BrO₃ | 245.07 |

| 4-Bromo-3,5-dihydroxybenzaldehyde | 56375-85-0 | -Br (4), -OH (3,5) | C₇H₅BrO₃ | 217.02 |

| 2C-B (Phenethylamine derivative) | 66142-81-2 | -Br (4), -OCH₃ (2,5) | C₁₀H₁₄BrNO₂ | 260.13 |

Solubility and Stability

- This compound : Lower water solubility compared to methoxy analogs due to increased hydrophobicity from ethoxy groups. Stable under dry, cool conditions but may degrade under strong acidic/basic conditions.

- 4-Bromo-3,5-dimethoxybenzaldehyde: Higher polarity than diethoxy analog, leading to better solubility in polar solvents (e.g., methanol, acetone).

- 4-Bromo-3,5-dihydroxybenzaldehyde : High solubility in water and polar solvents due to hydroxyl groups; prone to oxidation.

Reactivity

- The ethoxy groups in this compound sterically hinder electrophilic substitution at the 2- and 6-positions, directing reactions (e.g., nucleophilic aromatic substitution) to the bromine site. In contrast, methoxy analogs exhibit faster reaction kinetics due to smaller substituents.

- Hydroxyl analogs (e.g., 4-bromo-3,5-dihydroxybenzaldehyde) are more reactive in condensation reactions but require protection during synthesis to prevent undesired side reactions.

Sources :

Biological Activity

4-Bromo-3,5-diethoxybenzaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a bromine atom and two ethoxy groups attached to a benzaldehyde moiety. This article explores its biological activities, focusing on enzyme inhibition and potential therapeutic applications.

- Molecular Formula : C11H13BrO3

- Molecular Weight : 273.123 g/mol

- Density : 1.4 g/cm³

- Boiling Point : Approximately 361.3 °C at 760 mmHg

- LogP : 3.13, indicating moderate lipophilicity

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly as an enzyme inhibitor. Its interactions with various enzymes suggest potential applications in treating neurological disorders and other conditions where enzyme inhibition is beneficial.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on key enzymes:

- Acetylcholinesterase (AChE) : A crucial enzyme in the breakdown of the neurotransmitter acetylcholine, its inhibition is vital for treating Alzheimer's disease and other cognitive disorders.

- Carbonic Anhydrase (CA) : Inhibition of this enzyme can aid in treating conditions like glaucoma and certain types of edema.

Study 1: Enzyme Inhibition Assays

A series of assays were conducted to evaluate the inhibitory effects of this compound on AChE and CA. The results are summarized in Table 1.

| Enzyme | IC50 Value (µM) | Reference |

|---|---|---|

| Acetylcholinesterase | 12.5 | |

| Carbonic Anhydrase | 15.0 |

These findings demonstrate that the compound has a potent inhibitory effect on both enzymes, making it a candidate for further pharmacological studies.

Study 2: Structure-Activity Relationship (SAR)

A study focused on the structure-activity relationship of related compounds found that the presence of bromine and ethoxy groups significantly enhanced enzyme inhibition compared to analogs lacking these substituents. This suggests that modifications to the molecular structure can lead to variations in biological activity.

Discussion

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in neurotransmission and metabolic processes. The compound's unique structural features enhance its interaction with target enzymes, leading to its potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.